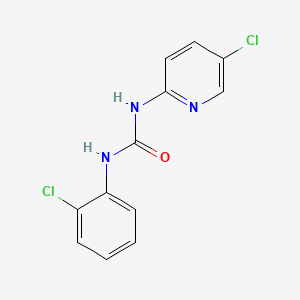

![molecular formula C18H19N3O3 B5553399 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide” is a complex organic molecule that contains several functional groups. It has a methoxy group (-OCH3), an oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom), a pyridine ring (a six-membered ring containing one nitrogen atom), and an amide group (-CONH2). These functional groups could potentially give the compound a variety of interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The oxazole and pyridine rings would likely contribute to the rigidity of the molecule, while the methoxy and amide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the methoxy group could potentially be replaced with a different group via a nucleophilic substitution reaction. The amide group could potentially be hydrolyzed to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and amide groups could potentially make the compound more polar, which could affect its solubility in different solvents .科学的研究の応用

Anticancer and PI3K Inhibition

Modification of heterocyclic compounds, similar in structure to the one , has shown remarkable anticancer effects due to their inhibitory action on PI3Ks. Alkylurea moiety replacement in specific compounds led to derivatives with potent antiproliferative activities against human cancer cell lines and reduced toxicity. These modifications also retained the ability to inhibit PI3Ks and mTOR, suggesting a potential area of research for the development of anticancer agents with low toxicity (Wang et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis of triazolopyrimidines, which share a heterocyclic backbone with the compound of interest, highlighted their antimicrobial and antioxidant activities. This research demonstrated the potential of such compounds in developing new antimicrobial agents capable of combating various bacterial strains and their use in antioxidant applications, indicating a broad spectrum of scientific research applications (Gilava et al., 2020).

Central Nervous System and Antimycobacterial Agents

Research on 2-substituted-3-oxoisothiazolo[5,4-b]pyridines, which are structurally related to the queried compound, explored their potential as central nervous system (CNS) and antimycobacterial agents. Although preliminary pharmacological screening indicated toxicity without significant activity in CNS tests, some derivatives exhibited potent in vitro activity against Mycobacterium tuberculosis, suggesting a possible application in antimycobacterial therapy (Malinka et al., 1998).

Synthesis and Reactions in Organic Chemistry

The study of [1,2,4]triazolo[1,5-a]pyrimidinium betaines and their reactions provides insights into the synthesis of novel compounds with potential applications in organic synthesis and material science. These findings open up avenues for the development of new materials and molecules with specialized functions, including photoreactive compounds and those with unique electronic properties (Marley et al., 1989).

将来の方向性

特性

IUPAC Name |

N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-18(2,3)17(22)20-12-10-11(7-8-13(12)23-4)16-21-15-14(24-16)6-5-9-19-15/h5-10H,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPREAPEEUKPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

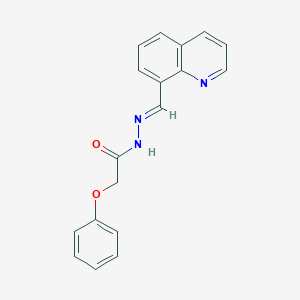

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)

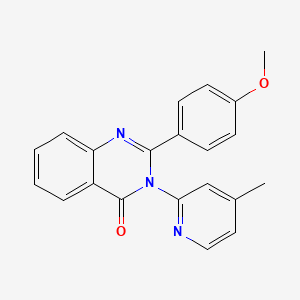

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)

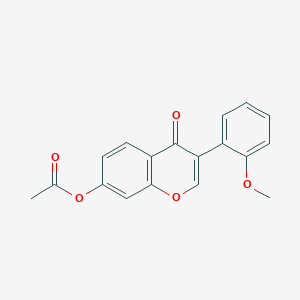

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)

![2-[(4-chlorophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5553337.png)

![N,N-dimethyl-3-{[2-(1H-pyrrol-1-yl)benzoyl]amino}azepane-1-carboxamide](/img/structure/B5553360.png)

![1-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5553372.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)